(4-Benzylpiperazin-1-yl)(2,6-dimethoxyphenyl)methanone
Description
(4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a methanone group, which is further substituted with a 2,6-dimethoxyphenyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H24N2O3/c1-24-17-9-6-10-18(25-2)19(17)20(23)22-13-11-21(12-14-22)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
InChI Key |
OSFKRWJGIAZBKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)METHANONE typically involves the following steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzylpiperazine.
Coupling with 2,6-Dimethoxybenzoyl Chloride: The 4-benzylpiperazine intermediate is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, (4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)METHANONE.
Industrial Production Methods
Industrial production methods for (4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)METHANONE typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or triethylamine.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)METHANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: It is used in the development of new chemical entities and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
(4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)METHANONE can be compared with other similar compounds, such as:
(4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)ETHANONE: This compound has a similar structure but with an ethanone group instead of a methanone group.
(4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)PROPANE: This compound has a propane group instead of a methanone group.
(4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)BUTANE: This compound has a butane group instead of a methanone group.
The uniqueness of (4-BENZYLPIPERAZINO)(2,6-DIMETHOXYPHENYL)METHANONE lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(4-Benzylpiperazin-1-yl)(2,6-dimethoxyphenyl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is known for its ability to interact with various neurotransmitter receptors, making it a candidate for pharmacological applications.
Chemical Structure and Properties
The chemical formula for this compound is C19H24N2O2. Its structure consists of a benzyl group attached to a piperazine ring, which is further linked to a 2,6-dimethoxyphenyl group through a carbonyl moiety. This unique arrangement contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 312.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not specified |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The piperazine moiety can mimic neurotransmitters, allowing it to bind to various receptors in the central nervous system (CNS). This interaction may lead to modulation of neurotransmitter release and receptor activity.
Case Study: Piperazine Derivatives in Cancer Therapy
In a study examining piperazine derivatives, compounds demonstrated significant inhibition of cell growth in human cancer cell lines such as HeLa and A549. The mechanism involved interference with DNA replication and induction of apoptosis through mitochondrial pathways .
Neuropharmacological Effects
Compounds structurally related to this compound have been investigated for their effects on anxiety and depression models in rodents. These studies suggest that such compounds may exert anxiolytic or antidepressant effects by modulating serotonin and dopamine pathways.
Table 2: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
